molecular formula C13H15NOS3 B15034669 Phenacyl thiomorpholine-4-carbodithioate

Phenacyl thiomorpholine-4-carbodithioate

Cat. No.: B15034669
M. Wt: 297.5 g/mol
InChI Key: UCYDMBBHUZZDJV-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate is a chemical compound with the molecular formula C13H15NOS3 It is known for its unique structure, which includes a thiomorpholine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiomorpholine-4-carbodithioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or alcohols; reactions are conducted in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 4-morpholinecarbodithioate
  • 2-oxo-2-phenylethyl 4-piperidinecarbodithioate

Uniqueness

2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NOS3

Molecular Weight

297.5 g/mol

IUPAC Name

phenacyl thiomorpholine-4-carbodithioate

InChI

InChI=1S/C13H15NOS3/c15-12(11-4-2-1-3-5-11)10-18-13(16)14-6-8-17-9-7-14/h1-5H,6-10H2

InChI Key

UCYDMBBHUZZDJV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=S)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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